molecular formula C17H21N3O2 B2462177 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide CAS No. 1797158-36-1

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide

Cat. No. B2462177
CAS RN: 1797158-36-1
M. Wt: 299.374
InChI Key: AZGMJTKFNRLGNO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Angiotensin II Receptor Antagonism

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is structurally related to a series of potent angiotensin II receptor antagonists, particularly those in the 5-(biphenyl-4-ylmethyl)pyrazoles class. These compounds demonstrate significant in vitro and in vivo activity as angiotensin II antagonists, useful in treating hypertension and associated cardiovascular conditions (Almansa et al., 1997).

Heterocyclic Synthesis

The compound is relevant in the synthesis of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines, which are derived from reactions involving 1-phenyl-1,3-butanedione and amino-pyrazoles. These pyrazolo[1,5-a]pyrimidines have potential pharmacological applications (Maquestiau et al., 2010).

Polyfunctional Substituted Pyridine and Pyrazole Derivatives

It plays a role in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. These compounds have diverse biological and chemical applications due to their functional diversity and structural complexity (Hussein et al., 2008).

Catalytic Applications

Similar compounds have been used in the catalytic aroylation of pyrazolo[3,4-d]pyrimidines. Such catalytic processes are important in the synthesis of various organic compounds with potential pharmaceutical applications (Miyashita et al., 1990).

Antimicrobial Applications

Certain derivatives, including those structurally related to 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide, have been studied for their antimicrobial activities. Such compounds have shown efficacy against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(8-4-7-14-5-2-1-3-6-14)19-15-11-18-20(12-15)16-9-10-22-13-16/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGMJTKFNRLGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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